REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]1[C:8]([C:9](OCC)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[OH:10][CH2:9][C:8]1[N:3]=[C:4]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
111.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
before being evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 800 ml dichloromethane
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with 4×50 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organics were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
combined with the product from reaction 1 (13.1 g)
|
Type
|
WASH
|
Details
|
The combined material was washed through a pad of silica on a large sinter with ethyl acetate (2 litres) which
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=CC(=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |